N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c18-11-13-3-1-2-4-14(13)21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJUZZZZVBNERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.5 g/mol. The compound features a thiomorpholine ring and a cyanophenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅OS₂ |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1226456-78-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiomorpholine moiety followed by acetamide coupling reactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing thiomorpholine and acetamide functional groups have shown promising results against various cancer cell lines. In one study, compounds were evaluated for their cytotoxic effects on human cancer cells, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Research has shown that related compounds can act as selective inhibitors of α-glucosidase, an enzyme linked to type 2 diabetes management. For example, a related compound demonstrated an IC50 value of 2.11 μM against α-glucosidase, significantly outperforming conventional inhibitors . This suggests that this compound may also possess similar properties.
Case Studies
- Antitumor Efficacy : In a study focusing on novel acetamide derivatives, it was found that compounds with a thiomorpholine structure exhibited enhanced cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
- Diabetes Management : A related compound was evaluated for its ability to inhibit carbohydrate-digesting enzymes, showing non-cytotoxic effects on normal hepatocyte cells while maintaining metabolic stability in plasma . This positions such compounds as potential therapeutic agents in managing diabetes.
Scientific Research Applications
N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.
Chemical Properties and Structure
This compound is characterized by its molecular structure, which includes a cyanophenyl group and a thiomorpholinopyrazin moiety. The presence of these functional groups may contribute to its biological activity and interaction with various biological targets.
Molecular Formula
- Molecular Formula : C₁₄H₁₄N₄OS
- Molecular Weight : 302.35 g/mol
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with specific biological pathways, making it a candidate for drug development.
Case Studies in Drug Development
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Activity : Research indicates that derivatives of thiomorpholine compounds exhibit cytotoxic effects against various cancer cell lines. This compound could be evaluated for similar effects, potentially leading to the development of new anticancer therapies.
- Antimicrobial Properties : The compound's thioamide structure may enhance its ability to act against bacterial strains. Preliminary studies suggest that modifications to the thiomorpholine ring can lead to increased antimicrobial efficacy.
Pharmacology
The compound's interaction with biological systems makes it a valuable subject for pharmacological studies. Understanding its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential.
Research Findings
- Mechanism of Action : Investigations into how this compound affects cellular pathways can reveal mechanisms that could be exploited in drug design.
- Bioavailability Studies : Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining its viability as a drug candidate.
Material Science
Beyond biological applications, this compound may also find use in material science due to its unique chemical properties.
Potential Applications
- Polymer Synthesis : The thiol groups present in the compound can participate in polymerization reactions, leading to novel materials with specific mechanical or thermal properties.
- Nanotechnology : The ability of this compound to form stable complexes with metal ions could be explored for applications in nanomaterials and catalysis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Activity against bacterial strains | |
| Pharmacological Effects | Interaction with cellular pathways |
Chemical Reactions Analysis
General Reactivity of Acetamide Derivatives
Acetamide derivatives often exhibit nucleophilic substitution, cyclization, or oxidation reactions due to the presence of:
-
Thioether (–S–) groups (prone to oxidation to sulfoxides/sulfones).
-
Cyanophenyl substituents (electron-withdrawing effects, facilitating electrophilic aromatic substitution).
-
Pyrazine-thiomorpholine systems (likely to undergo ring-opening or functionalization at sulfur/nitrogen centers).
Table 1: Reactivity Trends in Analogous Acetamides
Oxidation of Thioether Linkage
The –S– group in the thiomorpholine-pyrazine moiety may oxidize to sulfoxides or sulfones under mild conditions (e.g., H₂O₂, NaIO₄). For example:
-
Thioacetamide → Sulfoxide : Observed in modafinil synthesis via H₂O₂ oxidation .
-
Relevance : Similar oxidation could occur at the thiomorpholine sulfur, altering electronic properties.
Nucleophilic Substitution at Cyanophenyl Group
The –CN group may undergo:
-
Hydrolysis : Conversion to –COOH in acidic/basic conditions (e.g., 2-cyanothiophene derivatives hydrolyzed to carboxylic acids ).
-
Reduction : Formation of –CH₂NH₂ using LiAlH₄ or catalytic hydrogenation .
Cyclization Reactions
The acetamide backbone could participate in cyclization with:
-
α-Haloesters : Forming thiazole rings (e.g., thioacetamide + ethyl-2-chloro-3-oxobutanoate → thiazole derivatives ).
-
Maleimides : Generating fused heterocycles via 1,3-dipolar cycloaddition .
Synthetic Challenges and Stability
-
Thermal Stability : Pyrazine-thiomorpholine systems may decompose under high temperatures (observed in thioacetamide reactions above 100°C ).
-
Acid/Base Sensitivity : The cyanophenyl group may hydrolyze in strongly acidic/basic media .
Proposed Experimental Framework
Given the absence of direct data, the following studies are recommended:
Table 2: Proposed Reaction Screening
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Oxidation | H₂O₂ (30%), RT, 12h | Sulfoxide/sulfone derivatives |
| Hydrolysis | HCl (6M), reflux, 6h | Carboxylic acid analog |
| Cyclization | Ethyl-2-chloroacetate, DMF, 80°C | Thiazole-fused pyrazine |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s uniqueness lies in its thiomorpholinopyrazine core, distinguishing it from other acetamide derivatives. Below is a comparative analysis of key structural elements and bioactivity:
Notes:
- The thiomorpholine group in the target compound may enhance lipophilicity and target binding compared to morpholine or pyrimidine-based analogs.
- Thioether linkages (-S-) are common in bioactive acetamides, facilitating interactions with cysteine residues in enzymes (e.g., CD73 , kinases).
Q & A
Q. What are the optimal synthetic routes for N-(2-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound likely involves sequential functionalization of the pyrazine and thiomorpholine moieties. Key steps include:
- Thioacetamide linkage formation: Reacting a pyrazine-thiol intermediate with a bromoacetamide derivative under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C .
- Cyanophenyl group introduction: Coupling via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts and inert atmospheres .
- Optimization parameters:
- Temperature: Controlled heating (50–100°C) to avoid side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DCM, DMF) for solubility and reactivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high purity (>95%) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiolation | NaSH, DMF, 80°C | 75 | 90 | |
| Acetamide coupling | Bromoacetamide, K₂CO₃, THF | 68 | 88 |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for cyanophenyl (δ 7.5–8.2 ppm), thiomorpholine (δ 3.0–4.0 ppm), and thioacetamide (δ 4.2–4.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR): Confirm C≡N stretch (~2240 cm⁻¹) and C=O (1680–1700 cm⁻¹) .
- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against specific enzyme targets, and what methodologies are recommended for validating these interactions?
Methodological Answer:
- Target Selection: Prioritize enzymes with known interactions with thiomorpholine or pyrazine derivatives (e.g., kinases, proteases) .
- In vitro assays:
- Cell-Based Validation:
- Dose-response curves in cancer cell lines (e.g., MTT assay) .
- Western blotting to assess downstream signaling modulation .
Table 2: Example Bioactivity Data from Structural Analogs
| Target | Assay Type | IC₅₀ (µM) | Model System | Source |
|---|---|---|---|---|
| EGFR Kinase | Fluorescence | 0.45 | Hela cells | |
| PARP-1 | SPR | 1.2 | Recombinant protein |
Q. What strategies are effective in resolving contradictory data regarding the compound's bioactivity across different experimental models?
Methodological Answer:
- Cross-Validation: Use orthogonal assays (e.g., SPR + ITC) to confirm binding .
- Model Relevance: Compare results in in vitro (purified enzyme) vs. in cellulo (e.g., membrane permeability differences) .
- Metabolic Stability: Assess compound degradation in cell media (LC-MS/MS) to rule out false negatives .
- Data Normalization: Include positive controls (e.g., known inhibitors) and normalize to vehicle-treated samples .
Q. How can computational chemistry approaches like molecular docking or QSAR models be applied to predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- QSAR Modeling:
- Generate descriptors (e.g., LogP, polar surface area) using PaDEL-Descriptor.
- Train models with bioactivity data from structural analogs to predict IC₅₀ .
- MD Simulations: Run GROMACS for 100 ns to assess binding stability (e.g., root-mean-square fluctuation analysis) .
Q. What experimental designs are recommended to study the compound's stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
- Oxidative Stress: Treat with H2O2 (0.3% v/v) and monitor thioether oxidation .
- Photostability: Expose to UV light (ICH Q1B guidelines) and track changes via HPLC .
- Plasma Stability: Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound .
Q. How can structural modifications of the compound enhance its pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Rational Design:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -SO3H) to improve solubility .
- Metabolic Blocking: Fluorinate vulnerable positions (e.g., ortho to thiomorpholine) to reduce CYP450-mediated oxidation .
- SAR Studies: Synthesize analogs with variations in:
- Cyanophenyl substituents (e.g., Cl, F, OMe) .
- Thiomorpholine ring size (e.g., morpholine vs. piperazine) .
- In Silico ADMET Prediction: Use SwissADME or ADMETLab to prioritize analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
